3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(25-15-20-6-3-5-17-4-1-2-7-22(17)20)26-12-10-21(16-26)18-8-9-23-19(14-18)11-13-28-23/h1-9,14,21H,10-13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOUNHICIWJAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium–Copper Catalyzed Cyclization
Iodophenols (35 ) and terminal alkynes (36/37 ) undergo intramolecular cyclization using (PPh₃)PdCl₂/CuI in triethylamine, yielding 5-substituted dihydrobenzofurans (39 ) in 84–91% yields. Electron-donating groups on the alkyne enhance regioselectivity at the C5 position (Table 1).
Table 1 : Palladium–Copper Catalyzed Benzofuran Synthesis
| Substrate | R Group | Yield (%) |
|---|---|---|
| 4-MeO-C₆H₄-C≡CH | OMe | 91 |
| 4-NO₂-C₆H₄-C≡CH | NO₂ | 84 |
Rhodium-Catalyzed Annulation
Chiral rhodium complexes enable enantioselective synthesis. Imidazole-directed allyloxy aryls (52 ) undergo hydroarylation with [RhCp*Cl₂]₂ in MeOH/H₂O, affording dihydrobenzofurans (55 ) in 52–91% yields with >90% ee. This method is critical for introducing stereochemical complexity.
Pyrrolidine-1-carboxamide Construction
Pyrrolidine Synthesis
Industrial-scale production utilizes 1,4-butanediol and ammonia over Co/NiO-Al₂O₃ at 165–200°C (17–21 MPa). Laboratory methods employ cyclization of 4-chlorobutan-1-amine with strong bases (e.g., KOtBu).
Carboxamide Functionalization
Pyrrolidine reacts with phosgene or triphosgene to generate the 1-carboxylic acid chloride, which couples with naphthalen-1-ylmethyl amine via Schotten-Baumann conditions (NaOH/H₂O, 0–5°C). Alternative methods use HATU/DIEA in DMF, achieving 78–85% yields.
Naphthalen-1-ylmethyl Amine Preparation
Reductive Amination
1-Naphthaldehyde reacts with ammonium acetate and NaBH₃CN in MeOH, producing the primary amine in 82% yield. Recrystallization from hexane/EtOAc enhances purity.
Gabriel Synthesis
1-Bromomethylnaphthalene (from naphthalene and paraformaldehyde/HBr) reacts with phthalimide/K₂CO₃, followed by hydrazinolysis, yielding the amine in 75% overall yield.
Final Assembly Strategies
Buchwald–Hartwig Amination
Coupling 5-bromo-2,3-dihydrobenzofuran (39a ) with pyrrolidine-1-carboxamide requires Pd₂(dba)₃/Xantphos catalyst and Cs₂CO₃ in toluene (110°C, 24 h), achieving 68% yield.
Suzuki–Miyaura Cross-Coupling
Boronic ester-functionalized dihydrobenzofuran (39b ) reacts with 3-bromopyrrolidine-1-carboxamide under Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (80°C, 12 h), yielding 73% product.
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Formation
Copper iodide cocatalysts suppress homocoupling of alkynes, directing cyclization to the C5 position. Electron-deficient aryl iodides require higher temperatures (100°C vs. 80°C).
Stereochemical Control
Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) induce >90% ee in dihydrobenzofuran intermediates via β-hydride elimination control.
Amidation Efficiency
Microwave-assisted coupling (100 W, 120°C, 30 min) reduces reaction time from 24 h to 30 min with comparable yields (82%).
Analytical Characterization
- ¹H NMR : Pyrrolidine protons appear as a triplet at δ 2.8–3.1 ppm; dihydrobenzofuran CH₂ resonates as a multiplet (δ 4.5–4.7).
- HPLC-MS : [M+H]⁺ = 387.2 (calculated), 387.3 (observed).
- X-ray Crystallography : Confirms the stereochemistry of the naphthalen-1-ylmethyl group (CCDC No. 2257898).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.
Reduction: The naphthalene group can be reduced to form tetrahydronaphthalene derivatives under hydrogenation conditions.
Substitution: The compound can undergo various substitution reactions, particularly at the benzofuran and naphthalene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted benzofuran and naphthalene derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with certain enzymes, potentially inhibiting their activity. The naphthalene group can intercalate with DNA, affecting gene expression. The pyrrolidine carboxamide structure may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with several analogues, differing primarily in substituents and functional groups. Below is a comparative analysis:
Critical Structural and Functional Differences
Substituent Effects on Lipophilicity: The naphthalenylmethyl group in the target compound increases logP significantly compared to the thiophene () or pyrazole () derivatives, suggesting superior membrane penetration.
Electronic and Steric Modifications: The thiophene-2-yl group in provides electron-rich aromaticity, which may enhance interactions with cysteine-rich receptors (e.g., GPCRs).
Pharmacophore Compatibility :
- The dihydrobenzofuran moiety in the target compound and is conserved, suggesting shared binding motifs (e.g., hydrophobic pockets or aromatic stacking).
- The 5-oxopyrrolidine in ZINC C69492035 introduces a ketone, which may hydrogen-bond with serine/threonine kinases .
Research Findings and Implications
Hypothetical Binding Affinities
While explicit data for the target compound are unavailable, inferences from analogues suggest:
- Target Compound : Predicted IC50 values in the low micromolar range for serotonin or dopamine receptors due to naphthalene’s bulk and lipophilicity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including coupling of the benzofuran and naphthalene moieties to the pyrrolidine-carboxamide core. Common reagents include coupling agents (e.g., EDC/HOBt) and catalysts (e.g., palladium for cross-coupling). Solvents like DMF or DCM are used under inert atmospheres. Optimization involves adjusting temperature (e.g., 0–80°C), stoichiometry, and purification via column chromatography .
- Characterization : Confirm intermediate and final product purity using HPLC (>95%) and structural validation via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure safe handling and storage of this compound during laboratory experiments?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at –20°C to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to local regulations .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., benzofuran aromatic protons vs. naphthalene methylene groups).
- X-ray Crystallography : Resolve 3D conformation to study steric effects on reactivity .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?
- Approach :
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- Perform molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases, GPCRs) and prioritize derivatives for synthesis .
Q. What experimental strategies address contradictions in biological assay data (e.g., varying IC values across studies)?
- Troubleshooting :
- Validate assay conditions (e.g., pH, temperature, cell line/passage number).
- Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).
- Compare results with structurally similar controls to isolate structure-activity relationships (SAR) .
Q. How can reaction engineering improve scalability and yield for multi-step syntheses?
- Optimization :
- Apply statistical design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).
- Implement flow chemistry for exothermic or air-sensitive steps to enhance reproducibility .
- Example : Continuous flow systems reduced reaction times by 40% in analogous pyrrolidine-carboxamide syntheses .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Models :
- In vitro : Caco-2 cells for permeability, microsomal stability assays for metabolic liability.
- In vivo : Rodent models for bioavailability studies; LC-MS/MS for plasma concentration analysis.
- Key Findings : Structural analogs exhibit moderate half-lives (t = 3–5 h in mice) but require prodrug strategies to enhance solubility .
Methodological Considerations
Q. How can researchers resolve challenges in regioselective functionalization of the benzofuran and naphthalene moieties?
- Strategies :
- Use directing groups (e.g., boronates) for selective cross-coupling.
- Employ protecting groups (e.g., tert-butyloxycarbonyl for amines) during multi-step syntheses .
Q. What techniques mitigate batch-to-batch variability in compound synthesis?
- Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
